Minimal Inhibition of Gluconeogenesis vs. Valproic Acid and 4-ene-VPA
In isolated rat hepatocytes, 2-propylglutaric acid (2-PGA) exhibits the lowest inhibitory effect on gluconeogenesis from lactate among six tested compounds [1]. This quantitative ranking places 2-PGA as the least toxic metabolite in this assay, a critical distinction for studies of VPA-induced hepatotoxicity. The inhibitory effect is highest for valproic acid (VPA) and 4-ene-VPA, followed by 5-OH-VPA, 4-OH-VPA, 2-ene-VPA, and finally 2-propylglutaric acid, which is ranked as the weakest inhibitor [2].
| Evidence Dimension | Inhibitory effect on gluconeogenesis from lactate (relative ranking) |
|---|---|
| Target Compound Data | Lowest inhibitory effect (ranked 6th out of 6) |
| Comparator Or Baseline | VPA and 4-ene-VPA (highest effect, ranked 1st); 2-ene-VPA (ranked 5th) |
| Quantified Difference | 2-PGA demonstrates the weakest inhibition, in contrast to VPA and 4-ene-VPA which are the most potent inhibitors. |
| Conditions | Isolated rat hepatocytes; lactate as gluconeogenic substrate; concentration-dependent assay. |
Why This Matters
Researchers investigating VPA-induced hepatotoxicity require a metabolite with minimal confounding inhibitory effects on gluconeogenesis; 2-PGA is the optimal choice for this specific experimental context.
- [1] Rogiers V, Vandenberghe Y, Vercruysse A. Inhibition of gluconeogenesis by sodium valproate and its metabolites in isolated rat hepatocytes. Xenobiotica. 1985;15(8-9):759-765. View Source
- [2] Rogiers V, Vandenberghe Y, Vercruysse A. Inhibition of gluconeogenesis by sodium valproate and its metabolites in isolated rat hepatocytes. Xenobiotica. 1985;15(8-9):759-765. View Source
